2-Chloro-4-fluoro-5-nitrobenzonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of 2-Chloro-4-fluoro-5-nitrobenzonitrile often begins with 2-chloro-4-fluorotoluene.
Chlorination: The starting material undergoes chlorination under the irradiation of high-pressure ultraviolet lamp light.
Hydrolysis: The chlorinated product is then hydrolyzed under the action of a catalyst.
Nitration: After hydrolysis, the product undergoes nitration, and the final compound is separated out in ice water.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Chloro-4-fluoro-5-nitrobenzonitrile can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Major Products:
Scientific Research Applications
Chemistry: 2-Chloro-4-fluoro-5-nitrobenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, it is used to study enzyme interactions and as a model substrate in glutathione S-transferase research .
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties .
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes. For example, it can conjugate with glutathione S-transferase isoenzymes, affecting their activity . The pathways involved include nucleophilic substitution and reduction reactions, which modify the functional groups on the compound .
Comparison with Similar Compounds
2-Fluoro-5-nitrobenzonitrile: Similar in structure but lacks the chloro group.
2-Chloro-5-nitrobenzonitrile: Similar but lacks the fluoro group.
Uniqueness: 2-Chloro-4-fluoro-5-nitrobenzonitrile is unique due to the presence of both chloro and fluoro groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-4-fluoro-5-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClFN2O2/c8-5-2-6(9)7(11(12)13)1-4(5)3-10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJPFWISNRZAJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183325-39-5 | |
Record name | 2-chloro-4-fluoro-5-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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